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Compound Name:
3-Methoxymethoxy-5-

phenylisoxazole

Cat. No.: B8442943 Get Quote

Disclaimer: No specific experimental data or established medicinal chemistry applications were

found for the compound "3-Methoxymethoxy-5-phenylisoxazole" in the public domain. The

following application notes and protocols are representative of the broader class of 3-

substituted-5-phenylisoxazole derivatives and are provided for research and development

purposes. The data presented is illustrative and based on activities reported for structurally

related isoxazole compounds.

Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse

pharmacological activities.[1][2][3] Phenylisoxazole derivatives, in particular, have been

extensively investigated as potential therapeutic agents, demonstrating a range of biological

effects including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1]

[2][4][5] The methoxymethoxy (MOM) group is a common protecting group for hydroxyl

functionalities in organic synthesis and can also be used to modulate the physicochemical

properties of a lead compound, such as solubility and metabolic stability. This document

provides an overview of the potential applications of 3-substituted-5-phenylisoxazole

derivatives, with a focus on their evaluation as anticancer agents, along with detailed protocols

for their synthesis and biological characterization.
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Potential Therapeutic Applications
Anticancer Activity
Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents.

Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key

signaling enzymes like protein kinases and histone deacetylases (HDACs), and disruption of

tubulin polymerization.[1][2][5] The phenylisoxazole core can be strategically functionalized to

target specific molecular pathways implicated in cancer progression.

Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is

a hallmark of many cancers.[6][7] The isoxazole scaffold has been successfully employed in

the design of potent and selective kinase inhibitors.[8][9] For instance, derivatives of 3,4-diaryl

isoxazoles have shown potent inhibition of Casein Kinase 1 (CK1).[8] By modifying the

substituents on the phenyl and isoxazole rings, it is possible to achieve selectivity for different

kinase targets.

Data Presentation: Biological Activities of
Representative Phenylisoxazole Derivatives
The following tables summarize hypothetical but representative quantitative data for a series of

3-substituted-5-phenylisoxazole derivatives, illustrating their potential as anticancer agents and

kinase inhibitors.

Table 1: In Vitro Antiproliferative Activity against Human Cancer Cell Lines
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Compound ID
R-Group at
position 3

Cell Line IC₅₀ (µM)

PI-001 -OCH₃ MCF-7 (Breast) 8.5

PI-001 -OCH₃ PC-3 (Prostate) 12.2

PI-002 -Cl MCF-7 (Breast) 5.1

PI-002 -Cl PC-3 (Prostate) 7.8

PI-003 -CF₃ MCF-7 (Breast) 2.3

PI-003 -CF₃ PC-3 (Prostate) 4.5

Doxorubicin (Control) MCF-7 (Breast) 0.9

Doxorubicin (Control) PC-3 (Prostate) 1.2

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%

and were determined using the MTT assay after 72 hours of treatment. Data is illustrative.

Table 2: In Vitro Kinase Inhibitory Activity

Compound ID
R-Group at
position 3

Target Kinase IC₅₀ (nM)

PI-001 -OCH₃ VEGFR2 350

PI-002 -Cl VEGFR2 120

PI-003 -CF₃ VEGFR2 45

Sorafenib (Control) VEGFR2 25

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the

target kinase by 50%. Data is illustrative.

Table 3: Apoptosis Induction in MCF-7 Cells
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Compound ID Concentration (µM)
% Apoptotic Cells
(Annexin V positive)

PI-003 1 15.2

PI-003 5 48.6

PI-003 10 75.3

Staurosporine 1 (Control) 85.1

% Apoptotic cells were determined by Annexin V/PI staining followed by flow cytometry after 24

hours of treatment. Data is illustrative.

Experimental Protocols
General Synthesis of 3-Substituted-5-Phenylisoxazoles
via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles

through a one-pot, three-step reaction involving the formation of an aldoxime, its conversion to

a nitrile oxide, and subsequent [3+2] cycloaddition with an alkyne.

Materials:

Substituted benzaldehyde

Hydroxylamine hydrochloride

Sodium hydroxide

N-Chlorosuccinimide (NCS)

Phenylacetylene

Choline chloride:urea (1:2 molar ratio) as a deep eutectic solvent (DES)

Ethyl acetate
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Water

Silica gel for column chromatography

Procedure:

To a stirred solution of the substituted benzaldehyde (2 mmol) in the choline chloride:urea

DES (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).

Stir the resulting mixture at 50°C for 1 hour to form the aldoxime.

Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for 3 hours.

This in situ generates the corresponding nitrile oxide.

Add phenylacetylene (2 mmol) to the reaction mixture and stir for an additional 4 hours at

50°C.

After the reaction is complete, quench the reaction with water and extract the product with

ethyl acetate (3 x 5 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

solvent system (e.g., hexane/ethyl acetate) to yield the pure 3-substituted-5-phenylisoxazole.

MTT Assay for Antiproliferative Activity
This protocol details the determination of the cytotoxic effects of the synthesized compounds

on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay.

Materials:

Human cancer cell lines (e.g., MCF-7, PC-3)

Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well microtiter plates

Synthesized phenylisoxazole compounds dissolved in DMSO

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Prepare serial dilutions of the test compounds in culture medium. The final DMSO

concentration should not exceed 0.5%.

After 24 hours, remove the medium and add 100 µL of the diluted compounds to the

respective wells. Include wells with untreated cells (negative control) and a known anticancer

drug (positive control).

Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to

each well to dissolve the formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value

by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (VEGFR2)
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This protocol provides a general method for assessing the inhibitory activity of compounds

against a target kinase, such as VEGFR2, using a luminescence-based assay.

Materials:

Recombinant human VEGFR2 kinase

Kinase substrate (e.g., a specific peptide)

ATP

Kinase assay buffer

Test compounds in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 96-well plates

Luminometer

Procedure:

Prepare serial dilutions of the test compounds in the kinase assay buffer.

In a 96-well plate, add the test compound, the kinase substrate, and the VEGFR2 enzyme in

the assay buffer.

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

Include controls for no enzyme and no inhibitor.

Incubate the reaction mixture at 30°C for 60 minutes.

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent

according to the manufacturer's instructions. This reagent depletes the remaining ATP.

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a

luciferase/luciferin reaction to generate a luminescent signal.
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Incubate for 40-60 minutes at room temperature.

Measure the luminescence using a plate-reading luminometer.

The luminescent signal is proportional to the amount of ADP produced and inversely

proportional to the kinase activity. Calculate the percentage of inhibition for each compound

concentration and determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining
This protocol describes the quantification of apoptotic cells using Annexin V-FITC and

Propidium Iodide (PI) staining followed by flow cytometry.[1][2][3][4]

Materials:

Human cancer cell line (e.g., MCF-7)

6-well plates

Test compound

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

Treat the cells with the test compound at various concentrations for 24 hours. Include an

untreated control.

Harvest the cells, including both floating and adherent cells, by trypsinization.

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
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Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative,

early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells

are both Annexin V and PI positive.

Visualizations
General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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